molecular formula C16H22N2O3S B2916995 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethanesulfonamide CAS No. 1787880-71-0

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethanesulfonamide

Cat. No.: B2916995
CAS No.: 1787880-71-0
M. Wt: 322.42
InChI Key: HRDLDTGCHMJBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethanesulfonamide is a biologically active compound featuring a unique molecular architecture that positions it as a candidate for investigating signal transduction pathways. Its structural components, including the 1-methyl-1H-pyrrol-2-yl heterocycle and the phenylethanesulfonamide moiety, are characteristic of scaffolds known to interact with enzyme active sites, particularly protein kinases. This compound is supplied for research purposes to facilitate the exploration of cellular signaling mechanisms, enzyme inhibition, and receptor-ligand interactions. Researchers can utilize this chemical tool to study abnormal cell proliferation and signaling pathways implicated in various disease states. It is intended for use in controlled laboratory settings for in vitro studies. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-18-12-5-8-15(18)16(19)9-11-17-22(20,21)13-10-14-6-3-2-4-7-14/h2-8,12,16-17,19H,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDLDTGCHMJBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNS(=O)(=O)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethanesulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring , a hydroxy group , and a sulfonamide moiety , which contribute to its distinctive chemical properties. The chemical formula is C15H22N2O3SC_{15}H_{22}N_2O_3S, and its molecular weight is approximately 302.41 g/mol. The presence of the hydroxyl and sulfonamide groups enhances its solubility and reactivity, making it suitable for various biological applications.

This compound exhibits several mechanisms of action:

  • Histone Deacetylase Inhibition : The compound acts as an inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression by modifying histone proteins. Inhibition of HDACs can lead to increased acetylation of histones, thereby promoting gene transcription associated with cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
  • Neuroprotective Effects : Research indicates that similar compounds may exhibit neuroprotective effects, possibly through modulation of neuroinflammatory pathways or direct protection against oxidative stress .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Compound NameBiological ActivityMechanism
This compoundHDAC InhibitionModulates gene expression, promotes apoptosis
3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamideHistone Deacetylase InhibitorAlters histone acetylation status
Phenethylamine derivativesNeuroprotective effectsModulates neuroinflammation
Oxalate derivativesAntitumor activityInduces apoptosis in cancer cells

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Cancer Research : A study demonstrated that derivatives with similar structural features effectively inhibited tumor growth in xenograft models by inducing apoptosis through HDAC inhibition . The unique combination of functional groups in this compound may enhance its efficacy compared to other HDAC inhibitors.
  • Neuroprotection : Another research effort focused on the neuroprotective potential of pyrrole-based compounds, highlighting their ability to reduce oxidative stress markers in neuronal cell lines . This suggests that this compound could be a candidate for further exploration in neurodegenerative disease models.

Future Directions

The ongoing research into this compound indicates promising avenues for therapeutic applications, particularly in oncology and neurology. Future studies should focus on:

  • In Vivo Studies : Conducting comprehensive animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the specific molecular targets involved in its biological activity to better understand its mechanism of action.

Comparison with Similar Compounds

Table 1: Comparison with (E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide

Property Target Compound Ethenesulfonamide Analog
Molecular Formula C₁₆H₂₀N₂O₃S C₁₆H₂₀N₂O₃S
Molecular Weight 320.4 g/mol 320.4 g/mol
Key Functional Groups Ethanesulfonamide, hydroxyl, pyrrole Ethenesulfonamide, hydroxyl, pyrrole
Structural Flexibility Higher (saturated chain) Lower (conjugated double bond)

Pharmacologically Active Sulfonamide: Example 56 Compound

The compound from , 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide, represents a more complex sulfonamide derivative with distinct structural and functional differences:

  • Molecular Complexity: With a molecular weight of 603.0 g/mol, it incorporates a pyrazolo-pyrimidine core, a fluorinated chromenone moiety, and an isopropyl-substituted benzenesulfonamide.
  • Physicochemical Properties: The compound’s high melting point (252–255°C) indicates strong crystalline packing, likely due to hydrogen bonding (sulfonamide and amino groups) and π-π stacking (aromatic chromenone and fluorophenyl groups).
  • Synthetic Methodology : Its synthesis involves Suzuki-Miyaura cross-coupling, highlighting the use of transition-metal catalysis for constructing complex heterocycles, unlike the simpler alkylation or sulfonylation steps for the target compound .

Table 2: Comparison with Example 56 Compound

Property Target Compound Example 56 Compound
Molecular Formula C₁₆H₂₀N₂O₃S C₂₉H₂₃F₂N₅O₄S
Molecular Weight 320.4 g/mol 603.0 g/mol
Key Functional Groups Ethanesulfonamide, hydroxyl, pyrrole Sulfonamide, pyrazolo-pyrimidine, chromenone
Melting Point Not reported 252–255°C
Synthetic Complexity Moderate High (requires cross-coupling)

Implications of Structural Variations

  • Hydrogen Bonding : The hydroxyl group in the target compound may enhance aqueous solubility compared to the lipophilic fluorophenyl groups in Example 56, which could improve bioavailability but reduce membrane permeability .
  • Drug-Likeness : The target compound’s lower molecular weight (<500 g/mol) aligns better with Lipinski’s rule of five for oral bioavailability, whereas Example 56’s size and complexity may limit absorption .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethanesulfonamide, and what challenges arise in controlling stereochemistry?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide coupling. For example, lithium bis(trimethylsilyl)amide (LiHMDS) in THF at -78°C can deprotonate intermediates to facilitate stereocontrol, as seen in structurally analogous sulfonamide syntheses . Challenges include maintaining the integrity of the pyrrole ring and avoiding racemization at the hydroxypropyl stereocenter. Purification via column chromatography (e.g., using ethyl acetate/hexane gradients) and characterization by chiral HPLC are critical .

Q. How can researchers characterize the compound’s structure and purity using spectroscopic methods?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (e.g., in DMSO-d₆) can confirm the presence of the 1-methyl-1H-pyrrol-2-yl group (δ ~6.5–6.9 ppm for pyrrole protons) and phenylethanesulfonamide moiety (δ ~7.2–7.8 ppm for aromatic protons) .
  • IR : Key peaks include sulfonamide S=O stretches (~1150–1350 cm⁻¹) and hydroxyl O-H stretches (~3200–3500 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₉H₂₄N₂O₃S: 376.146 g/mol) and fragmentation patterns .

Q. What solvent systems and conditions are recommended for improving the compound’s aqueous solubility in biological assays?

  • Methodological Answer : Due to its hydrophobic phenyl and pyrrole groups, solubility can be enhanced using co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations. Buffered saline (pH 7.4) with 0.1% Tween-80 is often used for in vitro studies. Dynamic light scattering (DLS) monitors aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR or crystallographic data between synthetic batches?

  • Methodological Answer : Discrepancies may arise from residual solvents, polymorphic forms, or stereochemical impurities. Solutions include:

  • Crystallography : Single-crystal X-ray diffraction confirms absolute stereochemistry and packing motifs .
  • Variable-Temperature NMR : Detects dynamic rotational barriers in the sulfonamide group .
  • Batch Comparison : Use LC-MS to identify impurities (e.g., unreacted intermediates) and optimize reaction times/temperatures .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in kinase inhibition assays?

  • Methodological Answer :

  • Analog Synthesis : Replace the 1-methylpyrrole group with other heterocycles (e.g., morpholine or imidazole) to assess steric/electronic effects, as demonstrated in quinazoline-based sulfonamide analogs .
  • Kinase Profiling : Use a panel of recombinant kinases (e.g., EGFR, VEGFR2) with ATP-competitive assays. IC₅₀ values can be compared to known inhibitors like gefitinib .

Q. How can computational modeling predict the compound’s binding mode to hypothetical biological targets?

  • Methodological Answer :

  • Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., sulfonamide oxygen forming hydrogen bonds with catalytic lysines).
  • MD Simulations : Assess stability of the hydroxypropyl-pyrrole moiety in hydrophobic binding pockets .

Q. What in vitro models are suitable for evaluating the compound’s cytotoxicity and selectivity?

  • Methodological Answer :

  • Cell Lines : Test across cancer (e.g., MCF-7, A549) and non-cancerous (e.g., HEK293) lines.
  • Apoptosis Assays : Use Annexin V/PI staining and caspase-3/7 activation metrics .
  • Selectivity Index : Calculate IC₅₀ ratios between cancerous and normal cells to prioritize lead candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.